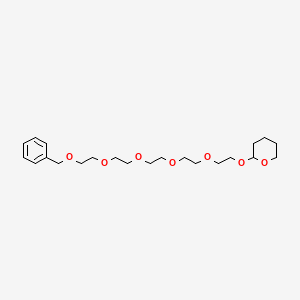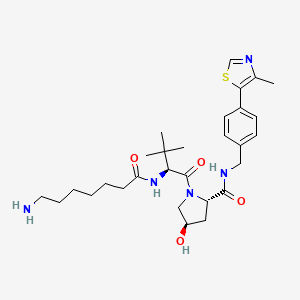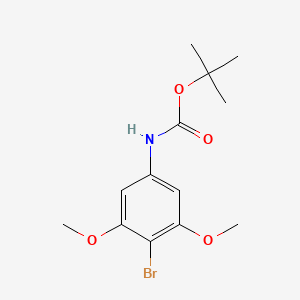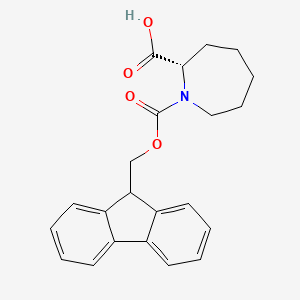![molecular formula C10H16O4 B3118115 Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate CAS No. 23153-73-3](/img/structure/B3118115.png)
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate
描述
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound is often used in research and industrial applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate typically involves the reaction of ethyl hydrogen malonate with olefins in the presence of manganese (III) acetate. This reaction yields various products, including 2-ethoxycarbonyl-2-buten-4-olides and 2,7-dioxaspiro[4.4]nonane-1,6-diones . The reaction conditions often include moderate to high temperatures and specific catalysts to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and high-purity reagents . The process ensures the consistent quality and yield of the compound, making it suitable for various applications in research and industry.
化学反应分析
Types of Reactions
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include manganese (III) acetate for oxidation reactions and various reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds. These products can have different chemical and biological properties, making them useful for various applications in research and industry.
科学研究应用
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are still under investigation.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key aspect of its mechanism of action .
相似化合物的比较
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiro compound with a slightly different structure and properties.
2-Ethyl-1,6-dioxaspiro[4.4]nonane: Another spiro compound with an ethyl group, used as an aggregational pheromone.
Methoxy-substituted 1,6-dioxaspiro[4.4]non-3-enes: These compounds have methoxy groups and are used in diene synthesis.
Uniqueness
Ethyl 1,4-dioxaspiro[44]nonane-6-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
属性
IUPAC Name |
ethyl 1,4-dioxaspiro[4.4]nonane-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-12-9(11)8-4-3-5-10(8)13-6-7-14-10/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCDTZUOROSQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC12OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B3118043.png)
![1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone](/img/structure/B3118058.png)










![1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole](/img/structure/B3118140.png)
